molecular formula C13H10O4 B13758779 4-Hydroxyphenyl 2-hydroxybenzoate

4-Hydroxyphenyl 2-hydroxybenzoate

Cat. No.: B13758779
M. Wt: 230.22 g/mol
InChI Key: UFNKAYBBJKLRIW-UHFFFAOYSA-N
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Description

This compound is a type of ester formed from the reaction between hydroquinone and p-hydroxybenzoic acid . It is known for its applications in various fields, including the production of polymers and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 2-hydroxybenzoate typically involves the esterification of hydroquinone and p-hydroxybenzoic acid. This reaction is carried out in the presence of an esterification catalyst in a reaction medium where the reactants are predominantly dispersed . The reaction conditions include maintaining an appropriate temperature and using a suitable solvent to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-yield processes and efficient catalysts ensures the production of the compound with good technical purity . The compound is often used as a building block for the production of linear polycarbonates or mixed polycarbonates.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxyphenyl 2-hydroxybenzoate is unique due to its dual hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form high-performance polymers and its potential biological activities make it a valuable compound in various fields .

Properties

IUPAC Name

(4-hydroxyphenyl) 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNKAYBBJKLRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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